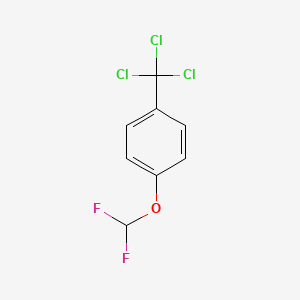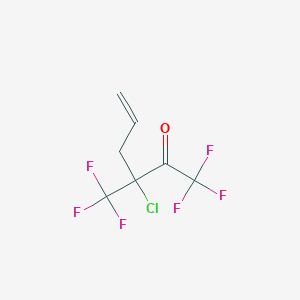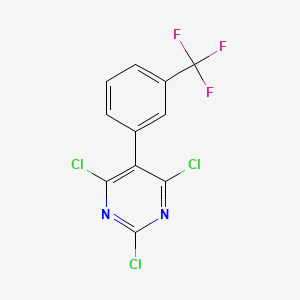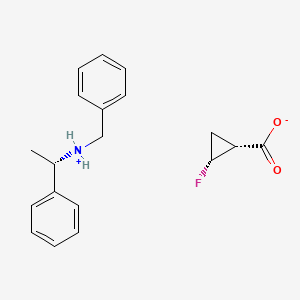
4-(Difluoromethoxy)benzotrichloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)benzotrichloride (DFMTC) is an organic compound belonging to the family of halogenated benzenes. It is a colorless liquid with a distinct chloroform-like odor, and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Due to its unique properties, DFMTC has been studied extensively in recent years, and has been found to have a variety of applications in scientific research.
Applications De Recherche Scientifique
4-(Difluoromethoxy)benzotrichloride, 95% has been used in a variety of scientific research applications, including the study of the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the properties of organic compounds, such as solubility, reactivity, and stability. Additionally, 4-(Difluoromethoxy)benzotrichloride, 95% has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)benzotrichloride, 95% is not fully understood. However, it is believed to act as a halogenating agent, meaning that it can replace existing halogen atoms in organic molecules with its own halogen atoms. This property can be used to modify the properties of organic compounds, such as solubility, reactivity, and stability. Additionally, 4-(Difluoromethoxy)benzotrichloride, 95% can be used to introduce new functional groups into organic molecules, allowing for the creation of novel compounds.
Biochemical and Physiological Effects
4-(Difluoromethoxy)benzotrichloride, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as glutathione S-transferase, cytochrome P450, and acetylcholinesterase. Additionally, 4-(Difluoromethoxy)benzotrichloride, 95% has been found to have cytotoxic effects on certain cell lines, and has been shown to be an effective insecticide.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Difluoromethoxy)benzotrichloride, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a colorless liquid with a distinct chloroform-like odor, making it easy to identify. However, 4-(Difluoromethoxy)benzotrichloride, 95% is highly toxic and should be handled with extreme caution.
Orientations Futures
There are several potential future directions for research on 4-(Difluoromethoxy)benzotrichloride, 95%. One possibility is to further study its mechanism of action, in order to better understand how it modifies organic molecules. Additionally, further research could be conducted on its biochemical and physiological effects, in order to better understand its potential applications in medicine and agriculture. Finally, further research could be conducted on its use as an insecticide, in order to develop more effective and environmentally friendly methods of pest control.
Méthodes De Synthèse
4-(Difluoromethoxy)benzotrichloride, 95% is synthesized through a multi-step process, starting with the reaction of 4-chloro-2-fluorobenzotrichloride with potassium hydroxide (KOH) in an aqueous solution. The resulting product is then reacted with difluoromethyl hypochlorite (DFMHO) in anhydrous methanol to form 4-(difluoromethoxy)benzotrichloride. The reaction is typically carried out at room temperature and is usually complete within a few hours.
Propriétés
IUPAC Name |
1-(difluoromethoxy)-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDJEKYLRFQOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)benzotrichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)



![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)





![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
